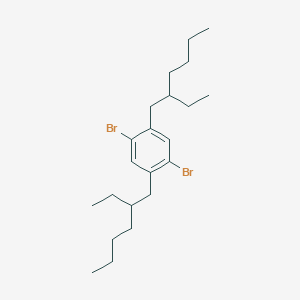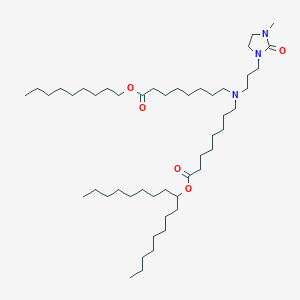
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure It is characterized by a long heptadecyl chain, an imidazolidinone moiety, and a nonyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps. The process typically begins with the preparation of the imidazolidinone moiety, followed by the attachment of the nonyloxy group and the heptadecyl chain. The final step involves the formation of the ester linkage.
Imidazolidinone Synthesis: The imidazolidinone moiety can be synthesized by reacting 3-methyl-2-oxoimidazolidine with a suitable alkylating agent under basic conditions.
Attachment of Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with an appropriate leaving group in the presence of a base.
Formation of Heptadecyl Chain: The heptadecyl chain is attached via a nucleophilic substitution reaction, where a heptadecyl halide reacts with a nucleophile.
Ester Formation: The final ester linkage is formed by reacting the carboxylic acid derivative of the imidazolidinone with the heptadecyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones.
科学研究应用
Chemistry
In chemistry, Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a therapeutic agent or as a tool for studying biological processes.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its effects on cellular pathways, its ability to modulate biological targets, and its potential as a drug candidate.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)amino)octanoate: Lacks the nonyloxy group, resulting in different chemical properties and applications.
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-oxooctyl)amino)octanoate: Similar structure but without the nonyloxy group, leading to variations in reactivity and biological activity.
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoate: Differs in the length of the carbon chain, affecting its physical and chemical properties.
Uniqueness
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups and structural features
属性
分子式 |
C49H95N3O5 |
|---|---|
分子量 |
806.3 g/mol |
IUPAC 名称 |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(3-methyl-2-oxoimidazolidin-1-yl)propyl]amino]octanoate |
InChI |
InChI=1S/C49H95N3O5/c1-5-8-11-14-17-26-33-45-56-47(53)37-29-22-18-24-31-39-51(41-34-42-52-44-43-50(4)49(52)55)40-32-25-19-23-30-38-48(54)57-46(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h46H,5-45H2,1-4H3 |
InChI 键 |
DIFHEYOPCMBMPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1CCN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


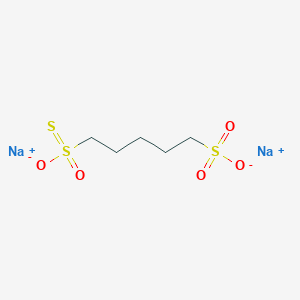
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)

![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
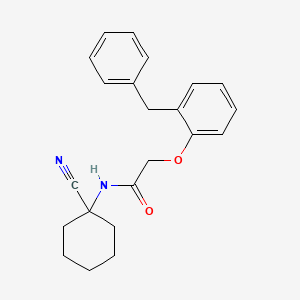


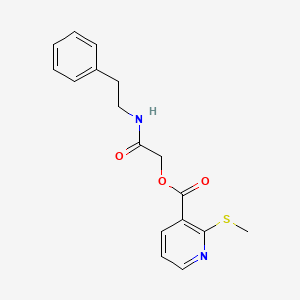

![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13358025.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
